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Toxicity Profile and NOAEL of Fulvic Acid

A comprehensive toxicological assessment provides systematic data on genotoxicity and repeated-dose oral

toxicity, conducted in accordance with OECD and FDA standards [1]. The key findings are summarized in

the table below.
Test Test . .
Test System  Doses/Concentrations Key Findings
Category Performed
Acute Oral Single-dose Mice & Rats 5,000 mg/kg BW (limit No mortality or toxic
Toxicity study (SD/ICR) dose) effects observed. LD50
> 5,000 mg/kg [1].
Genotoxicity Bacterial S. Not specified No significant increase
Reverse typhimurium in revertant colonies
Mutation Test TA98, TA100, [1].
(Ames Test) TA1535,
TA1537
In vitro Mammalian Not specified No significant
Mammalian cells clastogenic activity [1].
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Test Test . -
Test System Doses/Concentrations Key Findings
Category Performed
Chromosome

Aberration Test

In vivo ICR mice 1,250, 2,500, 5,000 No significant increase
Mammalian mg/kg in micronucleated
Erythrocyte polychromatic
Micronucleus erythrocytes [1].
Test
In vivo Sperm ICR mice 1,250, 2,500, 5,000 No significant induction
Shape mg/kg of sperm shape
Abnormality abnormalities [1].
Test
Subchronic 60-day SD rats 0 (control), 200, 1,000, NOAEL: 5,000
Oral Toxicity repeated dose 5,000 mg/kg/day mgl/kglday (highest
(60-day) study dose tested). No

adverse effects on
body weight, feed
consumption, clinical
signs, hematology,
clinical chemistry,
organ weights, or
histopathology [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, the methodologies for the key experiments

cited above are outlined below.

Acute Oral Toxicity Test

¢ Objective: To determine the lethal dose (LD50) and identify any signs of acute toxicity after a single
administration.
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e Guidelines: OECD Guidelines for the Testing of Chemicals No. 423 and 425 [1].

e Animals: Specific pathogen-free (SPF) ICR mice and SD rats (8 weeks old), 10 males and 10
females per species [1].

¢ Test Article Administration: A single oral gavage dose of 5,000 mg/kg BW of FA suspension
(prepared with 0.5% carboxymethylcellulose sodium, CMC-Na). The control group received an equal
volume of 0.5% CMC-Na [1].

e Observation Period: 14 days.

e Parameters Monitored:

o Cage-side observations: Skin and fur, eyes, mucous membranes, respiratory patterns,
autonomic effects (e.g., salivation), gait, posture, and central nervous system effects (e.qg.,
tremors, convulsions) [1].

o Mortality: Time of death recorded precisely if it occurred [1].

o Anatomical Pathology: All surviving animals were euthanized on day 14 for gross anatomical
observation [1].

Bacterial Reverse Mutation Test (Ames Test)

e Objective: To assess the mutagenic potential of FA in bacterial strains.

¢ Guidelines: FDA's Good Laboratory Practice (GLP) guidelines [1].

e Test Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537 [1].

e Metabolic Activation: Tests were performed both with and without metabolic activation using
phenobarbital/benzoflavone-induced rat liver S9 fraction [1].

¢ Positive Controls:

o 2-Aminofluorene and sodium azide were used as reference mutagens [1].

¢ Procedure: The standard plate incorporation or pre-incubation method was employed. The number of

revertant colonies per plate was counted and compared to the control [1].

Subchronic 60-Day Oral Toxicity Study

¢ Objective: To evaluate the toxic effects after repeated daily oral administration over 60 days and
determine the No-Observed-Adverse-Effect-Level (NOAEL).

e Animals: SPF SD rats (80-100 g), randomly divided into four groups (10 females and 10 males per
group) [1].

e Dose Groups: 0 (control, 0.5% CMC-Na), 200, 1,000, and 5,000 mg FA/kg BW/day [1].

¢ Administration: Daily oral gavage for 60 consecutive days [1].

e Parameters Monitored:

o Clinical Observations: Daily for mortality and morbidity. Posture, skin/fur, eyes, mucous
membranes, and behavior were assessed [1].
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o Functional Observation Battery (FOB): Conducted during the final week to evaluate general
physical condition, response to handling, sensory reactions, grip strength, and motor activity [1].

o Body Weight and Feed Consumption: Recorded every five days [1].

o Hematology and Clinical Chemistry: Analyzed from blood samples collected after an
overnight fast at the 30th and 60th day. A Coulter HmX Hematology Analyzer and Synchron
Clinical System CX4 were used [1].

o Necropsy and Histopathology: After 60 days, animals were sacrificed. Organs were rapidly
collected, weighed, and preserved for histopathological examination [1].

Workflow of the Comprehensive Toxicological
Assessment

The following diagram illustrates the strategic workflow of the battery of toxicological tests performed to

establish the safety profile of Fulvic Acid.
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Workflow of the toxicological studies establishing the safety profile of Fulvic Acid.

Additional Safety Considerations for Researchers
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While the core toxicology data is strong, you should be aware of these factors in your research context:

¢ Potential for Contamination: Fulvic acid is a natural product, and its purity is highly source-
dependent. Some commercial supplements have been found to contain elevated levels of heavy
metals like lead and arsenic [2] [3]. Rigorous quality control and sourcing from reputable suppliers
are critical for research and any potential product development.

Drug-Herb Interactions: Evidence suggests that fulvic acid may interact with certain medications. It
may increase the risk of bleeding when taken with anticoagulants (e.g., warfarin) or antiplatelet drugs
[3]. This is an important consideration for designing clinical trials.

Dual Pro- and Anti-inflammatory Activity: Fulvic acid exhibits complex immunomodulatory
properties. While it shows anti-inflammatory benefits, it may also stimulate the immune system, which
could be a concern for individuals with autoimmune conditions [2].

Knowledge Gaps and Research Opportunities

The existing data, while reassuring, highlights several areas where further investigation is needed:

e Pharmacokinetics (ADME): A detailed understanding of how fulvic acid is absorbed, distributed,
metabolized, and excreted in humans is lacking. Studies investigating its bioavailability, plasma
concentration, and metabolic pathways are necessary.

Long-Term Chronic Toxicity and Carcinogenicity: The 60-day study establishes a good
subchronic safety profile, but studies of longer duration (e.g., 6-12 months) and carcinogenicity
bioassays are required for a complete safety assessment.

Specific Human Clinical Trials: Most beneficial claims (e.g., for cognitive health, skin conditions) are
supported by preliminary or in vitro studies [4] [5] [6]. Robust, well-designed clinical trials are needed
to confirm efficacy and safety in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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